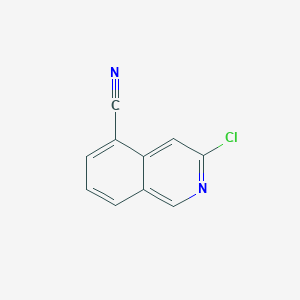
3-Chloroisoquinoline-5-carbonitrile
説明
3-Chloroisoquinoline-5-carbonitrile is a chemical compound with the CAS Number: 1337879-92-1 and Linear Formula: C10H5CLN2 . It has a molecular weight of 188.62 and is typically an orange solid . The compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI Code of 3-Chloroisoquinoline-5-carbonitrile is 1S/C10H5ClN2/c11-10-4-9-7(5-12)2-1-3-8(9)6-13-10/h1-4,6H . The InChI Key is GPFAFOKCDSBGKH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Chloroisoquinoline-5-carbonitrile is an orange solid . It has a molecular weight of 188.62 and a density of 1.36±0.1 g/cm3 . The boiling point is predicted to be 377.8±22.0 °C .科学的研究の応用
Synthesis and Chemical Reactions
3-Chloroisoquinoline-5-carbonitrile derivatives are subject to various synthetic methods and chemical reactions. These compounds have been applied in the production of biologically active compounds, demonstrating their versatility in chemical synthesis. The reactions often involve modifications at different positions on the chloroquinoline carbonitrile structure to yield novel compounds with potential biological activities (Mekheimer et al., 2019).
Optoelectronic and Charge Transport Properties
Research into hydroquinoline derivatives, including structures similar to 3-Chloroisoquinoline-5-carbonitrile, has explored their optoelectronic and nonlinear properties. These studies indicate that such compounds could serve as efficient multifunctional materials due to their promising electronic, optical, and charge transport characteristics. The absorption wavelengths and hole transport tendencies of these compounds suggest their utility in electronic and photonic applications (Irfan et al., 2020).
Antimicrobial Activities
The exploration of 3-Chloroisoquinoline-5-carbonitrile derivatives has also extended to their potential antimicrobial properties. By synthesizing and testing various derivatives, researchers have identified compounds with significant antimicrobial activities. These findings highlight the potential of chloroisoquinoline carbonitriles in developing new antimicrobial agents, offering a pathway to combat resistant microbial strains (Elkholy & Morsy, 2006).
Photophysical and Electrochemical Studies
Studies on specific chloroquinoline carbonitrile derivatives have focused on their photophysical and electrochemical properties. These investigations are crucial for understanding the interaction of such compounds with light and their potential applications in fluorescent materials and sensors. The detailed analysis of their structural, spectroscopic, and electronic properties provides insights into designing new compounds for various technological applications (Singh et al., 2017).
Safety And Hazards
The safety information for 3-Chloroisoquinoline-5-carbonitrile indicates that it is harmful if swallowed (Hazard Statements H302) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
特性
IUPAC Name |
3-chloroisoquinoline-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-4-9-7(5-12)2-1-3-8(9)6-13-10/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFAFOKCDSBGKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroisoquinoline-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



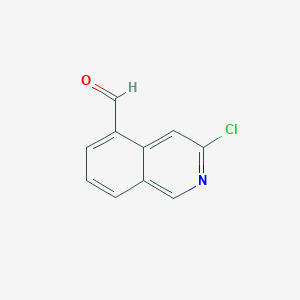
![tert-Butyl 2-(methylsulfonyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1435173.png)
![Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1435176.png)
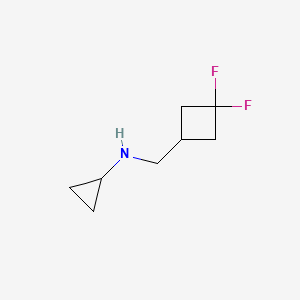
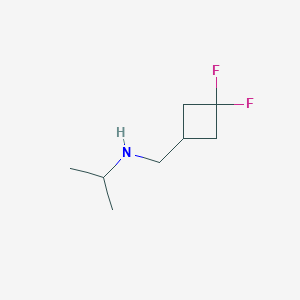
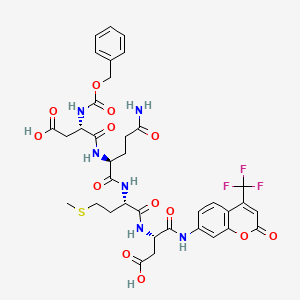
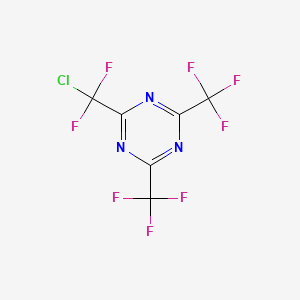
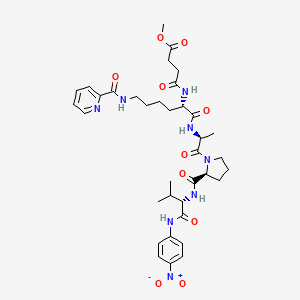
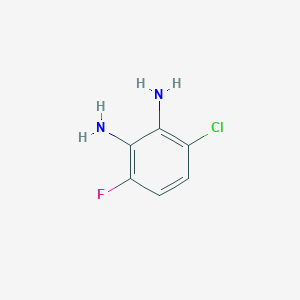


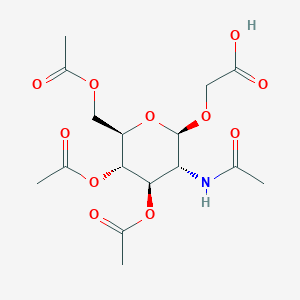
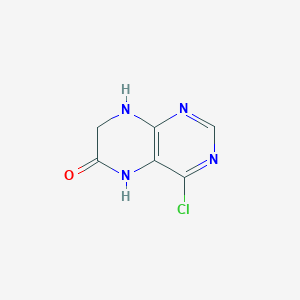
![1-[4-[(2-Propoxyethoxy)methyl]phenoxy]-3-(isopropylamino)-2-propanol](/img/structure/B1435194.png)